![molecular formula C11H9ClN2O2 B1598567 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile CAS No. 351003-20-8](/img/structure/B1598567.png)
3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile
Overview
Description
3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile (COP) is a synthetic compound with a wide range of potential applications in scientific research. COP has unique biochemical and physiological effects that make it an attractive choice for laboratory experiments and drug development.
Scientific Research Applications
Pharmacology
In pharmacology, this compound is part of the benzoxazine family, which is known for its diverse medicinal properties. Benzoxazines, including derivatives like 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile , exhibit a range of pharmacological activities such as anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial effects . These properties make them valuable for developing new therapeutic agents that can address various health conditions.
Medicine
In the medical field, benzoxazines have been identified as potential inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and cell division . This makes them promising candidates for anticancer drugs, as they can interfere with the proliferation of cancer cells. The ability to act as topoisomerase poisons broadens the scope of 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile in oncology research.
Biology
Benzoxazines are significant in biological research due to their role in studying enzyme inhibition and gene expression. The derivatives of benzoxazines, including 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile , can be used to understand the mechanisms of enzyme action and to develop inhibitors that can regulate biological pathways .
Chemistry
In chemistry, 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile serves as a heterocyclic building block. It can be used to synthesize various complex molecules due to its reactive functional groups. Its structure allows for modifications that can lead to the creation of new compounds with desired chemical properties .
Environmental Science
The environmental applications of benzoxazines are linked to their chemical stability and biological activity. They can be studied for their degradation products and environmental fate, contributing to the understanding of how such compounds behave in different ecosystems and their potential impact on environmental health .
Agriculture
In agriculture, benzoxazine derivatives are explored for their potential use as pesticides. Their biological activities could be harnessed to develop new pesticides that are more effective and less harmful to the environment. The study of compounds like 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile could lead to advancements in sustainable agriculture practices .
Mechanism of Action
Target of Action
The primary target of 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile is human topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Mode of Action
The compound interacts with its target, human topoisomerase I, by inhibiting its activity .
Pharmacokinetics
Its molecular weight (23665400), density (1357g/cm3), and boiling point (5395ºC at 760 mmHg) suggest that it may have good bioavailability .
properties
IUPAC Name |
3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-2-3-10-9(6-8)14(5-1-4-13)11(15)7-16-10/h2-3,6H,1,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSJNBIUCRGWQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391497 | |
Record name | 3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |
CAS RN |
351003-20-8 | |
Record name | 3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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